Dimethoxyamine
Description
Dimethoxyamine (CAS: Not explicitly provided; alternative names include 1,1-Dimethoxy-N,N-dimethylmethanamine or N,N-Dimethylformamide Dimethyl Acetal) is a tertiary amine derivative characterized by two methoxy groups attached to a central nitrogen atom. It is widely utilized in organic synthesis as a chiral auxiliary and catalyst in enantioselective reactions. For example, (R,R)-dimethoxyamine (−)-34d has been employed in the enantioselective synthesis of iodolactones, achieving >99:1 enantiomeric ratios in key intermediates for antibiotic CJ-16,264. Its role in kinetic resolution and stereochemical control underscores its importance in asymmetric catalysis.
Properties
CAS No. |
88470-26-2 |
|---|---|
Molecular Formula |
C2H7NO2 |
Molecular Weight |
77.08 g/mol |
IUPAC Name |
(methoxyamino)oxymethane |
InChI |
InChI=1S/C2H7NO2/c1-4-3-5-2/h3H,1-2H3 |
InChI Key |
NHOWREQLQRFDRW-UHFFFAOYSA-N |
Canonical SMILES |
CONOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxyamine can be synthesized through several methods. One common approach involves the reaction of methanol with hydroxylamine, resulting in the formation of this compound. This reaction typically requires an acidic catalyst to proceed efficiently. Another method involves the reaction of dimethyl sulfate with hydroxylamine, which also yields this compound under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethoxyamine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amines .
Scientific Research Applications
Dimethoxyamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: this compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethoxyamine involves its ability to act as a nucleophile, participating in various chemical reactions. The presence of methoxy groups enhances its reactivity, allowing it to form stable intermediates during reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Key Differences :
- Volatility : DMA is highly volatile and poses acute inhalation risks, whereas this compound’s stability under synthetic conditions (e.g., iodolactonization at room temperature) suggests lower volatility.
- Stereochemical Utility : this compound enables precise stereochemical outcomes in lactonization reactions, a feature absent in DMA.
Methoxyamine Hydrochloride
Key Differences :
- Functionality : Methoxyamine hydrochloride’s primary amine group allows nucleophilic attack in biochemical contexts, whereas this compound’s tertiary structure facilitates steric control in catalysis.
Bis(4-methoxyphenyl)amine
Key Differences :
- Electronic Effects : Bis(4-methoxyphenyl)amine’s conjugated aromatic system enhances electron-donating capacity for optoelectronic applications, contrasting with this compound’s role in stereochemical induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
